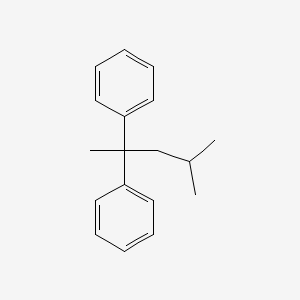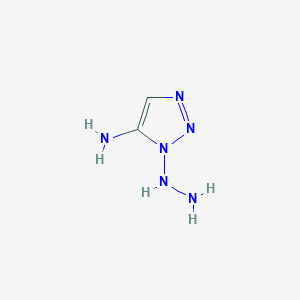
1,1'-(4-Methylpentane-2,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methylpentane-2,2-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by its IUPAC name, 1,1’-(4-methylpent-2-ene-2,4-diyl)dibenzene . This compound is characterized by its unique structure, which includes two benzene rings connected by a 4-methylpentane-2,2-diyl group. It is a derivative of pentene and is known for its aromatic properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene typically involves the reaction of benzene with 4-methylpent-2-ene-2,4-diyl chloride under Friedel-Crafts alkylation conditions . The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{C}_6\text{H}_5 ]
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure high selectivity.
Analyse Chemischer Reaktionen
1,1’-(4-Methylpentane-2,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This process can reduce any double bonds present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methylpentane-2,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a ligand in biochemical assays. Its aromatic rings can interact with various biological targets.
Medicine: Although not widely used in medicine, derivatives of this compound are being investigated for their potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
1,1’-(4-Methylpentane-2,2-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This is a stereoisomer with a similar structure but different spatial arrangement.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Another related compound with a different alkyl chain.
4-Methyl-2,4-diphenyl-2-pentene: A compound with a similar backbone but different functional groups.
The uniqueness of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
824401-09-4 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
(4-methyl-2-phenylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChI-Schlüssel |
UJCRBIURWRLOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)

![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)


![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)

